molecular formula C21H17N3O3S B12088443 Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- CAS No. 32787-68-1

Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-

Cat. No.: B12088443
CAS No.: 32787-68-1
M. Wt: 391.4 g/mol
InChI Key: PJUVRKPTCSHXQT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections. Its structure comprises a benzenesulfonamide moiety linked to a quinazolinone scaffold, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the quinazolinone intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the sulfonamide derivative with the appropriate phenyl group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the benzene ring or the quinazolinone scaffold.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance within the tumor microenvironment, leading to reduced tumor growth and increased apoptosis . Additionally, the compound may interact with other enzymes and receptors, contributing to its broad-spectrum biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- is unique due to its specific combination of a benzenesulfonamide moiety and a quinazolinone scaffold. This unique structure contributes to its selective inhibition of CA IX and its potential as a therapeutic agent for cancer and bacterial infections .

Properties

CAS No.

32787-68-1

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-oxo-3H-quinazolin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H17N3O3S/c1-14-10-12-15(13-11-14)28(26,27)24-19-9-5-2-6-16(19)20-22-18-8-4-3-7-17(18)21(25)23-20/h2-13,24H,1H3,(H,22,23,25)

InChI Key

PJUVRKPTCSHXQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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